(1,3-Dimethoxypropan-2-yl)hydrazine dihydrochloride
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Overview
Description
(1,3-Dimethoxypropan-2-yl)hydrazine dihydrochloride is a chemical compound with the molecular formula C5H16Cl2N2O2 and a molecular weight of 207.1 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dimethoxypropan-2-yl)hydrazine dihydrochloride typically involves the reaction of 1,3-dimethoxypropan-2-ol with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
(1,3-Dimethoxypropan-2-yl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1,3-Dimethoxypropan-2-yl)hydrazine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1,3-Dimethoxypropan-2-yl)hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
(1,3-Dimethoxypropan-2-yl)hydrazine: Similar in structure but without the dihydrochloride component.
(1,3-Dimethoxypropan-2-yl)hydrazine monohydrochloride: Contains only one hydrochloride group.
(1,3-Dimethoxypropan-2-yl)hydrazine sulfate: Contains a sulfate group instead of hydrochloride.
Uniqueness
(1,3-Dimethoxypropan-2-yl)hydrazine dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and stability compared to its analogs. The presence of two hydrochloride groups enhances its solubility and reactivity in aqueous solutions, making it particularly useful in various applications .
Properties
IUPAC Name |
1,3-dimethoxypropan-2-ylhydrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O2.2ClH/c1-8-3-5(7-6)4-9-2;;/h5,7H,3-4,6H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AICHQXPBBFZBGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(COC)NN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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